molecular formula C12H18ClNO B2798157 (1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride CAS No. 200352-26-7

(1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride

Cat. No.: B2798157
CAS No.: 200352-26-7
M. Wt: 227.73
InChI Key: BWEPKBKWBOFCCE-LYCTWNKOSA-N
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Description

(1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride is a chiral compound with significant applications in various fields of science. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. This configuration indicates the specific spatial arrangement of atoms around the chiral centers in the molecule.

Scientific Research Applications

(1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride typically involves the reaction of cyclohexanone with phenol in the presence of a suitable catalyst to form 2-phenoxycyclohexanone. This intermediate is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, under hydrogenation conditions to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for the addition of reagents and catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with target molecules. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Phenoxycyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(1R,2S)-2-phenoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEPKBKWBOFCCE-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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